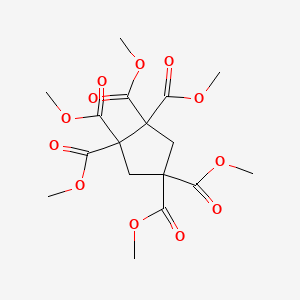
1-methyl-4-(3-methylcyclopentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(3-methylcyclopentyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(3-methylcyclopentyl)piperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-4-(3-methylcyclopentyl)piperazine exhibits potent cytotoxic activity against cancer cells. It has also been shown to inhibit the growth of cancer cells. However, the biochemical and physiological effects of this compound on the human body are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-4-(3-methylcyclopentyl)piperazine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a potential drug candidate for the treatment of cancer. However, the limitations of using this compound in lab experiments include its toxicity and the lack of understanding of its biochemical and physiological effects on the human body.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-(3-methylcyclopentyl)piperazine. These include:
1. Investigating the mechanism of action of this compound in more detail.
2. Studying the biochemical and physiological effects of this compound on the human body.
3. Developing new synthetic methods for the production of this compound.
4. Investigating the potential of this compound as a drug candidate for the treatment of other diseases.
5. Studying the toxicity of this compound in more detail.
Conclusion:
In conclusion, 1-methyl-4-(3-methylcyclopentyl)piperazine is a compound that has gained attention in the scientific community due to its potential application in medicinal chemistry. It has been studied for its ability to act as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. While this compound exhibits potent cytotoxic activity against cancer cells, its biochemical and physiological effects on the human body are not fully understood. Further research is needed to fully understand the potential of this compound as a drug candidate.
Synthesemethoden
1-methyl-4-(3-methylcyclopentyl)piperazine can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methylpiperazine with 3-methylcyclopentanone in the presence of a reducing agent. Another method involves the reaction of 1-methylpiperazine with 3-methylcyclopentanone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(3-methylcyclopentyl)piperazine has been studied for its potential application in medicinal chemistry. It has been investigated for its ability to act as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells and has the potential to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-methyl-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-4-11(9-10)13-7-5-12(2)6-8-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCTWTUVZDNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5512503 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)


![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)